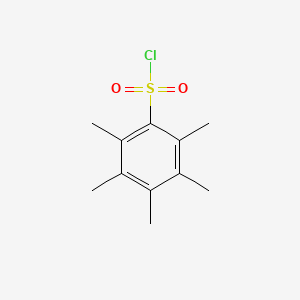

Pentamethylbenzenesulfonyl chloride

描述

Historical Context and Evolution of Sulfonyl Chlorides as Reagents in Organic Chemistry

The journey of sulfonyl chlorides in organic chemistry is a story of enabling crucial transformations. Sulfonyl halides, with the general formula RSO₂X where X is a halogen, are a class of compounds featuring a tetrahedral sulfur center. wikipedia.org Among these, sulfonyl chlorides (RSO₂Cl) have gained the most prominence due to their optimal reactivity and stability. wikipedia.org

Historically, the synthesis of arylsulfonyl chlorides was established through the reaction of an arene with chlorosulfuric acid. wikipedia.org This method, along with the chlorination of sulfonic acids using reagents like thionyl chloride, opened the door for the widespread availability of these compounds. wikipedia.org The reactivity of the sulfonyl chloride group is characterized by its electrophilic nature, making the chlorine atom a good leaving group in nucleophilic substitution reactions. fiveable.me

This reactivity has been harnessed for a multitude of applications. A primary use is the formation of sulfonamides through reaction with amines and sulfonate esters via reaction with alcohols. wikipedia.orgfiveable.me These reactions are fundamental in organic synthesis. Well-known reagents like benzenesulfonyl chloride, tosyl chloride, and mesyl chloride became staples in laboratories for introducing sulfonyl groups, which can act as protecting groups or be key components in the final molecular structure. wikipedia.org The development of these reagents was instrumental in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. nih.gov The evolution of sulfonylation methods continues, with recent advances focusing on catalytic and more environmentally benign processes. acs.orgresearchgate.netnih.gov

Significance of Pentamethylbenzenesulfonyl Chloride in Contemporary Synthetic Strategies

This compound (PmsCl) offers unique properties due to its sterically hindered and electron-rich aromatic ring. The five methyl groups on the benzene (B151609) ring influence its reactivity and the properties of its derivatives.

Its primary role in modern synthesis is as a reagent for preparing other sulfur-containing compounds. ontosight.ai It is employed in the synthesis of sulfonamides and sulfonate esters, similar to other sulfonyl chlorides, but the pentamethylphenyl group imparts specific characteristics to the resulting products. ontosight.ai One notable application is its use as a protecting group in peptide synthesis. ontosight.ai

Furthermore, this compound serves as a reactant in the preparation of specialized heterocyclic compounds. For instance, it is used in the synthesis of benzosultam derivatives through a process involving chlorosulfonylation of benzene derivatives, followed by subsequent chemical transformations. chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅ClO₂S chemicalbook.com |

| Molecular Weight | 246.75 g/mol sigmaaldrich.com |

| Appearance | White or pale yellow crystalline solid ontosight.ai |

| Melting Point | 81-85 °C chemicalbook.comsigmaaldrich.com |

Table 2: Applications of this compound in Organic Synthesis

| Application Area | Description |

|---|---|

| Sulfonamide Synthesis | Reacts with primary and secondary amines to form pentamethylbenzenesulfonamides. ontosight.ai |

| Sulfonate Ester Synthesis | Reacts with alcohols to yield pentamethylbenzenesulfonate esters. ontosight.ai |

| Protecting Group Chemistry | Used as a protecting group, particularly in the field of peptide synthesis. ontosight.ai |

| Heterocyclic Synthesis | Employed as a key reactant in the synthesis of benzosultam derivatives. chemicalbook.com |

| Pharmaceutical & Agrochemical Synthesis | Utilized in the development of new pharmaceuticals and agrochemicals. ontosight.ai |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Sulfonyl chloride |

| Chlorosulfuric acid |

| Thionyl chloride |

| Benzenesulfonyl chloride |

| Tosyl chloride |

| Mesyl chloride |

| Pentamethylbenzene (B147382) |

| Dichloromethane (B109758) |

| Chloroform (B151607) |

| Ethyl acetate |

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5,6-pentamethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBXRBKVRRJRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200493 | |

| Record name | Pentamethylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52499-94-2 | |

| Record name | Pentamethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pentamethylbenzenesulfonyl Chloride

Established Laboratory and Industrial Synthesis Routes

The synthesis of pentamethylbenzenesulfonyl chloride has been approached through several key methodologies, with direct sulfonylation being the most prominent.

Direct Sulfonylation of Pentamethylbenzene (B147382)

The most common and straightforward method for the preparation of this compound is the direct electrophilic aromatic substitution of pentamethylbenzene with a sulfonating agent. Chlorosulfonic acid is the reagent of choice for this transformation.

In a typical laboratory procedure, pentamethylbenzene is dissolved in a suitable inert solvent, such as dichloromethane (B109758), and the solution is cooled to low temperatures, typically between -10 °C and -5 °C. prepchem.com A solution of chlorosulfonic acid in the same solvent is then added dropwise to the pentamethylbenzene solution while maintaining the low temperature to control the exothermicity of the reaction. prepchem.com After the addition is complete, the reaction mixture is allowed to warm to room temperature to ensure the completion of the sulfonylation process. prepchem.com

The reaction proceeds via the electrophilic attack of the chlorosulfonyl cation (or a related species generated from chlorosulfonic acid) on the electron-rich pentamethylbenzene ring. The high electron density of the pentamethylbenzene ring facilitates this substitution.

The workup procedure involves carefully quenching the reaction mixture by pouring it into a mixture of ice and a weak base, such as 5% aqueous sodium hydrogen carbonate, to neutralize the excess chlorosulfonic acid and the hydrochloric acid byproduct. prepchem.com The organic layer is then separated, washed with water, and dried over a suitable drying agent like magnesium sulfate. prepchem.com The final product is obtained as a crystalline solid after the removal of the solvent. prepchem.com

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| Pentamethylbenzene | Chlorosulfonic acid | Dichloromethane | -10 °C to room temp. | 93.5% | prepchem.com |

Alternative Synthetic Pathways

While direct sulfonylation with chlorosulfonic acid is prevalent, alternative pathways to this compound exist, often employing different sulfonating agents or precursor molecules.

One plausible alternative involves the use of a Vilsmeier-Haack type reagent generated from a sulfur-containing compound and an amide-based catalyst. For instance, a mixture of sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF) can generate a reactive electrophilic species capable of sulfonating activated aromatic rings. wikipedia.org Although detailed procedures specifically for this compound using this method are not extensively documented in peer-reviewed literature, the general principle of the Vilsmeier-Haack reaction supports its feasibility. numberanalytics.comchemistrysteps.comyoutube.com In this scenario, the electron-rich pentamethylbenzene would act as the substrate for the electrophilic sulfonating agent formed in situ.

Another potential route starts from pentamethylthiophenol. Oxidation of the corresponding thiophenol with chlorine in an aqueous medium can yield the sulfonyl chloride. This method is a general approach for the synthesis of arylsulfonyl chlorides. orgsyn.org

Methodological Advancements in Synthesis Efficiency and Selectivity

Research in the broader field of aryl sulfonyl chloride synthesis has led to advancements that could be applied to improve the efficiency and selectivity of this compound production. These modern approaches often focus on milder reaction conditions and the use of less hazardous reagents.

One notable advancement is the use of 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a stable and solid source of sulfur dioxide. researchgate.net This reagent can be used in a Sandmeyer-type reaction with the corresponding diazonium salt derived from pentamethylaniline. This method avoids the direct handling of gaseous sulfur dioxide and can be performed in an aqueous medium, offering significant environmental and safety benefits. researchgate.net

Furthermore, green chemistry approaches have been developed for the synthesis of sulfonyl chlorides from thiols or disulfides using oxone as an oxidant in the presence of a halide source like potassium chloride (KCl) in water. rsc.org This method is typically rapid and proceeds under mild, environmentally benign conditions, offering high yields. rsc.org Adapting this to a pentamethylphenylthiol or dipentamethylphenyldisulfide precursor could provide a more sustainable route to the target compound.

Purification and Isolation Techniques for Research Applications

The purity of this compound is crucial for its subsequent use in synthesis. Several techniques are employed to isolate and purify the compound for research purposes.

The most common purification method reported is recrystallization. prepchem.com After the initial workup, the crude solid product can be recrystallized from a suitable solvent, such as n-hexane, to yield pure crystals. prepchem.com The choice of solvent is critical; it should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either remain in solution or be insoluble at high temperatures. The melting point of the recrystallized solid, typically around 80-81 °C, is a good indicator of its purity. prepchem.com

For instances where recrystallization is insufficient to remove certain impurities, column chromatography can be employed. While specific conditions for this compound are not extensively detailed, general protocols for the purification of aryl sulfonyl chlorides can be adapted. Silica (B1680970) gel is a common stationary phase, and a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is often effective. nih.gov The separation is based on the differential adsorption of the compound and impurities onto the stationary phase.

In industrial settings or for the removal of acidic impurities, a scrubbing process with an aqueous hydrochloric acid solution can be utilized. google.com This technique helps to remove any remaining sulfonic acid byproduct and can suppress the hydrolysis of the sulfonyl chloride. google.com

| Technique | Description | Key Considerations |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | The choice of solvent (e.g., n-hexane) is crucial for effective purification. prepchem.com |

| Column Chromatography | Separating the compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel). nih.gov | The eluent system must be optimized for good separation. |

| Aqueous HCl Scrubbing | Washing the crude product with concentrated hydrochloric acid to remove acidic impurities and prevent hydrolysis. google.com | Effective for removing residual sulfonic acid. |

Mechanistic Investigations of Reactions Involving Pentamethylbenzenesulfonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including sulfonyl chlorides. khanacademy.orgvanderbilt.edubyjus.commasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl or sulfonyl center, forming a tetrahedral intermediate. vanderbilt.edu This intermediate then collapses, expelling a leaving group to yield the substitution product. vanderbilt.edu

Detailed Reaction Pathways and Transition States

Theoretical studies, particularly using density functional theory (DFT), have provided significant insights into the reaction pathways and transition states of nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides. mdpi.com For the chloride-chloride exchange reaction in benzenesulfonyl chloride, the reaction proceeds through a single transition state (TS) consistent with an SN2 mechanism. mdpi.com The incoming chloride ion initially forms an ion-dipole complex with the sulfonyl chloride. mdpi.com As the nucleophile approaches, this complex transforms into a transition state where the two sulfur-chlorine bond distances are equal. mdpi.com In the gas phase, the energy of this transition state is lower than the combined energies of the individual reactants. mdpi.com

In the case of ortho-alkyl substituted arenesulfonyl chlorides, the Cl-S-Cl axis in the transition state deviates from the perpendicular orientation observed in unsubstituted or para-substituted analogues. mdpi.com This structural distortion is a consequence of steric hindrance from the ortho-alkyl groups. mdpi.com Interestingly, for pentafluorophenyl sulfonyl chloride, the Cl-S-Cl axis in the transition state remains perpendicular to the aromatic ring, despite potential electrostatic repulsion between the sulfonyl oxygens and the fluorine atoms on the ring. mdpi.com

The nature of the transition state can also be influenced by the solvent. For the reaction of imidazole (B134444) with benzenesulfonyl chlorides, the transition states are described as polar and polarizable structures with little localized negative charge. rsc.org They are poor hydrogen bond acceptors and are well-solvated by dipolar aprotic solvents. rsc.org This contrasts with the transition states for substitution at a carbonyl carbon, which resemble the tetrahedral intermediate, are good hydrogen bond acceptors, and are well-solvated by protic solvents. rsc.org

Kinetic Studies and Rate Determining Steps

Kinetic studies on the chloride-chloride exchange reaction of various arenesulfonyl chlorides have revealed important details about the rate-determining step. The reaction follows second-order kinetics, and for a series of para- and meta-substituted benzenesulfonyl chlorides, the reaction rates correlate well with the Hammett equation, yielding a positive ρ-value of +2.02. mdpi.com This indicates that electron-withdrawing substituents on the aromatic ring accelerate the reaction by stabilizing the developing negative charge in the transition state.

Surprisingly, mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity. mdpi.com This is counterintuitive as both inductive and steric effects would be expected to decrease the reaction rate. mdpi.com DFT calculations and X-ray crystallographic data have shown that this increased reactivity is primarily due to a rigid, compressed, and sterically congested ground state structure of these molecules. mdpi.com This ground state destabilization reduces the activation energy barrier to the transition state.

Role as an Electrophilic Reagent in Carbon-Carbon Bond Formation

While primarily known for its role in sulfonamide and sulfonate ester formation, pentamethylbenzenesulfonyl chloride and related arylsulfonyl derivatives can also participate in reactions leading to carbon-carbon bond formation, albeit indirectly. Its derivatives, specifically arylsulfonyl hydroxylamines, have been employed in C-C amination reactions. researchgate.netspringernature.comthieme.de In these transformations, the arylsulfonyl group acts as a good leaving group, facilitating the key bond-forming steps.

Specific Mechanistic Pathways in Functionalization Reactions

This compound is a precursor to powerful aminating reagents that enable unique C-H and C-C functionalization reactions.

Hydroxylamine-Mediated Arene C-H Amination

A significant application of reagents derived from this compound is in the direct C-H amination of arenes. uni-heidelberg.deresearchgate.net This metal-free process utilizes hydroxylamine (B1172632) derivatives, such as those bearing a pentamethylbenzenesulfonyl group. researchgate.netuni-heidelberg.de The reaction is initiated by an oxygen-accelerated single electron transfer (SET) from the electron-rich arene to the electron-deficient hydroxylamine derivative. researchgate.netuni-heidelberg.de This SET event generates an arene radical cation and an aminyl radical in close proximity. researchgate.netuni-heidelberg.de The subsequent recombination of these two radical species leads to the formation of the aminated product. researchgate.netuni-heidelberg.de This method is applicable to a wide range of complex molecules, including natural products and pharmaceuticals. uni-heidelberg.denih.govresearchgate.net

C-C Amination via Aza-Hock Rearrangement

Derivatives of this compound are also instrumental in a novel C-C amination reaction that proceeds via an aza-Hock rearrangement. researchgate.netspringernature.comthieme.de This reaction converts benzyl (B1604629) alcohols and their surrogates (ethers, esters, halides) into anilines. researchgate.netnih.gov The proposed mechanism involves the initial formation of a benzyl cation through solvolysis of the benzyl alcohol in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). springernature.com This cation then reacts with an arylsulfonyl hydroxylamine to form a reactive O-benzylhydroxylamine intermediate. springernature.com This intermediate undergoes an aza-Hock rearrangement, which involves the migration of an aryl group to the nitrogen atom, leading to an iminium tosylate salt. springernature.com Finally, hydrolysis of the imine yields the desired aniline. springernature.com This methodology provides a direct route to specifically substituted anilines, which can be challenging to access through traditional methods like nitration-reduction sequences. researchgate.netnih.gov

Dehydrochlorination Mechanisms in Aziridine (B145994) Synthesis

The synthesis of aziridines, three-membered heterocyclic compounds containing a nitrogen atom, often involves the use of this compound as a reagent. One key step in certain synthetic routes is the dehydrochlorination of an intermediate to form the final aziridine ring. Mechanistic studies have provided insight into this crucial transformation.

In the formation of aziridine-2-carboxylic esters, the elimination of hydrogen chloride from the precursor is proposed to occur through an E2-type mechanism. ru.nl This suggestion is based on the stereochemical requirements for the transition state, where a trans relationship between the departing hydrogen and chlorine atoms is necessary for the concerted elimination to take place. ru.nl

The reaction sequence typically involves the initial reaction of a suitable substrate with this compound to generate a sulfonamide intermediate. This is followed by a base-induced dehydrochlorination to yield the aziridine. The bulky pentamethylbenzenesulfonyl group serves as a good leaving group and its steric hindrance can influence the stereochemical outcome of the reaction.

Solvent Effects and Catalysis in this compound Reactivity

The reactivity of this compound can be influenced by the choice of solvent and the presence of catalysts. While comprehensive systematic studies on these effects are not extensively documented in the literature, reported synthetic procedures provide insights into suitable reaction media and the role of catalysts in specific transformations.

Solvent Effects:

The choice of solvent for reactions involving this compound is often dictated by the specific transformation being carried out. A survey of the literature reveals the use of a range of aprotic solvents with varying polarities.

| Solvent | Reaction Type |

| Dichloromethane (B109758) (DCM) | Sulfonamide formation insa-lyon.frrsc.org |

| Acetone | Sulfonamide formation google.com |

| Tetrahydrofuran (THF) | Carbamate formation uni-heidelberg.de |

| Toluene | Iridacycle catalyst preparation rsc.org |

These examples indicate that this compound is compatible with common organic solvents. The selection of a particular solvent is likely based on factors such as reactant solubility, the nature of the other reagents, and the reaction temperature. For instance, dichloromethane is frequently employed for the formation of sulfonamides at or below room temperature. insa-lyon.frrsc.org

Catalysis:

The role of catalysts in reactions directly involving the activation of this compound is not extensively detailed in the available research. However, catalysts are employed in multi-step reaction sequences where this compound is one of the reagents. In these cases, the catalyst typically facilitates a different step of the reaction sequence, rather than directly interacting with the sulfonyl chloride.

For example, in a synthesis pathway involving a sulfonamide derived from this compound, palladium black was used as a catalyst for a subsequent catalytic reduction step to remove a protecting group. google.com In another instance, Lewis acids have been used to catalyze the ring-opening of aziridines that were initially formed using this compound. ru.nl An iridium-based catalyst has also been prepared in a reaction mixture containing this compound, although its catalytic role was in a subsequent C-H activation step. rsc.org

Applications of Pentamethylbenzenesulfonyl Chloride in Advanced Organic Synthesis

Protection Group Chemistry in Multi-Step Synthesis

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily block the reactivity of certain functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk This strategy, known as protection group chemistry, is fundamental to achieving high yields and selectivity. bham.ac.uk The pentamethylbenzenesulfonyl group has emerged as a valuable protecting group for several key functionalities.

Selective Protection of Primary and Secondary Amines

The selective protection of amines is a frequent challenge in multi-step synthesis. Pentamethylbenzenesulfonyl chloride offers a reliable method for the protection of both primary and secondary amines. The reaction involves the treatment of the amine with this compound, typically in the presence of a base, to form a stable sulfonamide. This transformation effectively masks the nucleophilicity and basicity of the amine, allowing other chemical transformations to be carried out on the molecule. The choice of reaction conditions can often allow for the selective protection of primary amines in the presence of secondary amines, a valuable feature for complex substrates with multiple amine functionalities. researchgate.net

Selective Protection of Alcohol and Hydroxyl Moieties

Similar to amines, the hydroxyl groups of alcohols can be reactive under various conditions. This compound can be used to convert alcohols into their corresponding sulfonate esters. This process effectively protects the hydroxyl group from a wide range of reaction conditions, including those involving strong bases and nucleophiles. masterorganicchemistry.com The steric bulk of the pentamethylbenzenesulfonyl group can also influence the selectivity of protection in molecules with multiple hydroxyl groups, favoring reaction at less sterically hindered positions. highfine.com

The stability of the resulting pentamethylbenzenesulfonate ester is a key advantage, rendering it inert to many reagents used in subsequent synthetic steps. masterorganicchemistry.com

Orthogonal Protection Strategies Utilizing the Pentamethylbenzenesulfonyl Group

A cornerstone of modern synthetic chemistry is the concept of orthogonal protection. This strategy involves the use of multiple protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others. bham.ac.ukjocpr.com This allows for the sequential unmasking and reaction of different functional groups, providing a high degree of control over the synthetic route. jocpr.com

The pentamethylbenzenesulfonyl group can be a key component of such strategies. Its cleavage conditions are distinct from many other common protecting groups. For instance, a pentamethylbenzenesulfonyl-protected amine can remain intact while a tert-butyldimethylsilyl (TBDMS) protected alcohol is deprotected using fluoride (B91410) ions, or while a benzyl (B1604629) (Bn) ether is cleaved by hydrogenolysis. highfine.comfiveable.me This orthogonality is crucial for the efficient synthesis of complex molecules like oligosaccharides and peptides. nih.gov

Table 1: Examples of Orthogonal Protecting Groups

| Protecting Group | Functional Group Protected | Cleavage Conditions |

|---|---|---|

| Pentamethylbenzenesulfonyl (Pms) | Amines, Alcohols | Reductive or strongly acidic conditions |

| tert-Butyldimethylsilyl (TBDMS) | Alcohols | Fluoride ions (e.g., TBAF), mild acid |

| Benzyl (Bn) | Alcohols, Amines | Hydrogenolysis (e.g., H₂, Pd/C) |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Base (e.g., Piperidine) |

Methodologies for Mild Deprotection of Pentamethylbenzenesulfonyl Derivatives

While the robust nature of the pentamethylbenzenesulfonyl group is advantageous for protection, its removal requires specific and often carefully controlled conditions. The development of mild deprotection methods is crucial to ensure that the rest of the synthesized molecule remains unchanged.

Synthesis of Sulfonamide and Sulfonate Ester Derivatives

Beyond its role in protection-deprotection strategies, this compound is a key reagent for the direct synthesis of sulfonamide and sulfonate ester derivatives, which are important classes of organic compounds with diverse applications.

Preparation of N-Substituted Sulfonamides

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of N-substituted sulfonamides. nih.govnih.gov This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct, proceeds readily to afford the desired sulfonamide in good yield. scholarsresearchlibrary.comscilit.com

The general reaction is as follows:

R¹R²NH + C₆(CH₃)₅SO₂Cl → C₆(CH₃)₅SO₂NR¹R² + HCl

This methodology is widely applicable and allows for the synthesis of a vast array of sulfonamides by varying the amine component. researchgate.netresearchgate.net The resulting sulfonamides are often stable, crystalline solids, which facilitates their purification. scholarsresearchlibrary.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-Butyldimethylsilyl (TBDMS) |

| Benzyl (Bn) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| p-Nitrobenzyloxycarbonyl (pNZ) |

| Pyridine |

| Triethylamine |

| Hydrogen chloride |

| Sodium amalgam |

| Tetrabutylammonium fluoride (TBAF) |

| Tin(II) chloride (SnCl₂) |

Synthesis of Reactive Sulfonate Esters

This compound is a pivotal reagent in the synthesis of sulfonate esters, which are highly valued in organic chemistry for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. The formation of these esters typically involves the reaction of this compound with an alcohol or a phenol (B47542) in the presence of a base, such as pyridine or triethylamine. This straightforward and high-yielding process makes it a common strategy for activating hydroxyl groups. researchgate.net

The reactivity of sulfonate esters surpasses that of common halide leaving groups like chlorine and bromine, a property that has prompted extensive investigation into their synthesis and applications. researchgate.net The general methodology for preparing these esters involves dissolving the alcohol or phenol derivative in a suitable solvent, such as dichloromethane (B109758) or 1,2-dimethoxyethane, and then adding the sulfonyl chloride and a base. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to proceed to completion. researchgate.net The resulting pentamethylbenzenesulfonate esters are stable, often crystalline solids that can be easily purified by recrystallization or column chromatography. Their enhanced stability compared to some other sulfonylating agents, combined with their high reactivity as leaving groups, makes them valuable intermediates in multi-step organic syntheses.

Exploration of Structural Diversity in Sulfonamide Libraries

The creation of sulfonamide libraries is a cornerstone of modern medicinal chemistry and drug discovery, enabling the high-throughput screening of compounds for biological activity. This compound serves as a crucial building block in this endeavor, allowing for the systematic generation of structurally diverse sulfonamides. The fundamental reaction involves the coupling of the sulfonyl chloride with a wide array of primary or secondary amines. ekb.eg

This reaction, known as sulfonylation, is typically carried out in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct. ekb.egscholarsresearchlibrary.com The robustness and high efficiency of this method allow for its application to a broad range of amine substrates, including aliphatic, aromatic, and heterocyclic amines. By systematically reacting this compound with a pre-selected collection of diverse amine building blocks, researchers can rapidly generate large libraries of N-substituted pentamethylbenzenesulfonamides. nih.gov These libraries, possessing a common sulfonyl scaffold but varying peripheral substituents, are then screened against biological targets, such as enzymes or receptors, to identify "hit" compounds with potential therapeutic value. ekb.egnih.gov This strategy has been successfully employed to discover compounds with anticancer and other pharmacological activities. nih.gov

Stereoselective Organic Transformations

Diastereoselective Reactions Involving this compound

The sterically demanding nature of the pentamethylbenzenesulfonyl group plays a critical role in directing the stereochemical outcome of reactions, a principle known as diastereoselection. When this compound is used to derivatize a molecule that already contains one or more stereocenters, the bulky sulfonyl group can significantly influence the trajectory of an incoming reagent. This steric hindrance favors the formation of one diastereomer over the other.

A relevant example of this principle can be seen in reactions involving chiral imines, such as N-phosphinyl imines, which are used in asymmetric aza-Darzen type reactions to produce aziridines with high diastereomeric excess. nih.gov In such cases, a chiral auxiliary on the imine nitrogen directs the approach of a nucleophile. Similarly, when a pentamethylbenzenesulfonyl group is present in a reactant, its large size can create a biased environment around a reactive center. This forces the attacking species to approach from the less hindered face of the molecule, resulting in a predictable and controlled formation of the desired diastereomer. This strategy is a powerful tool for constructing complex molecules with multiple, well-defined stereocenters.

Enantioselective Synthesis through Chiral Catalysis

While this compound is an achiral molecule, it is an essential component in methodologies aimed at enantioselective synthesis when used in conjunction with chiral catalysts. nih.gov In this context, the sulfonyl chloride is typically used to prepare a substrate which then participates in a reaction where the stereochemical outcome is controlled by a chiral catalyst. These catalysts, which can be complex metal-ligand systems or purely organic molecules, create a chiral environment that differentiates between the two enantiomeric transition states of the reaction. nih.govresearchgate.net

The rapid development of asymmetric catalysis has led to remarkable advances in producing chiral molecules in high enantioenriched forms. researchgate.net The general principle involves the chiral catalyst interacting with the substrate (e.g., a pentamethylbenzenesulfonyl-activated compound) to form a diastereomeric complex. This complex then proceeds through a lower energy transition state to form one enantiomer of the product preferentially. researchgate.net The discovery of new activation modes and elegantly designed chiral catalysts continues to expand the boundaries of asymmetric reactions, allowing for the efficient synthesis of a wide range of enantioenriched molecules, which is fundamental for pharmaceutical and materials science. nih.govnih.gov

Applications in Heterocyclic Chemistry

Synthesis of Aziridine-2-Carboxylic Esters

This compound has been specifically utilized in the synthesis of N-sulfonylated aziridine-2-carboxylic esters, which are valuable building blocks in organic and medicinal chemistry. nih.govru.nl These highly functionalized three-membered rings can serve as precursors to various amino acids and other heterocyclic compounds. ru.nlnih.gov

A documented synthesis involves the reaction of an appropriate precursor with this compound. ru.nl In one specific example, an ethyl (1-pentamethylbenzenesulfonyl)aziridine-2-carboxylate was prepared and isolated as a white solid. The reaction was completed over 18 hours, and the product was purified by chromatography. ru.nl The structure of the resulting N-sulfonylated aziridine (B145994) was confirmed through spectroscopic methods, including infrared (IR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. ru.nl The IR spectrum showed characteristic absorption bands for the carbonyl group (C=O) and the sulfonyl group (NSO₂), while the ¹H-NMR spectrum provided signals corresponding to the protons of the aziridine ring and the pentamethylphenyl group. ru.nl This method provides a direct route to these activated aziridines, which can undergo further transformations, such as ring-opening reactions with various nucleophiles. rsc.org

Research Findings: Synthesis of Ethyl (1-pentamethylbenzenesulfonyl)aziridine-2-carboxylate

Role in Other Heterocycle Formations

While sulfonyl chlorides are a well-established class of reagents in organic synthesis, often participating in the construction of various heterocyclic systems, the specific applications of this compound in the formation of a diverse range of other heterocycles are not extensively documented in scientific literature. The steric hindrance imposed by the pentamethylphenyl group significantly influences its reactivity, often limiting its utility in comparison to less substituted sulfonyl chlorides like tosyl chloride or benzenesulfonyl chloride.

Theoretical applications in heterocycle synthesis would involve this compound acting as an activating agent or a precursor for a reactive intermediate. For instance, it could be envisioned to react with bifunctional nucleophiles to induce cyclization. However, practical, published examples of such transformations leading to a broad array of nitrogen-, oxygen-, or sulfur-containing heterocycles are scarce.

The primary role of sulfonyl chlorides in heterocycle synthesis often involves the sulfonylation of a nitrogen or oxygen atom, followed by an intramolecular cyclization. The resulting sulfonamide or sulfonate ester can be a stable intermediate or a leaving group to facilitate ring closure. While this is a common strategy, the specific use of the bulky pentamethylbenzenesulfonyl group for this purpose in the synthesis of varied heterocyclic scaffolds has not been a focus of reported research.

Below is a table outlining hypothetical or general synthetic pathways where a sulfonyl chloride could be used, which could theoretically include this compound, though specific examples with this reagent are not readily found in the literature.

Table 1: Potential, General Roles of Arylsulfonyl Chlorides in Heterocycle Synthesis

| Heterocycle Type | General Synthetic Strategy | Potential Role of this compound |

| Aziridines | Reaction with β-amino alcohols followed by base-induced cyclization. | Protection and activation of the amino group. |

| Oxazolidinones | Reaction with β-amino alcohols and a carbonyl source. | Activation of the alcohol. |

| Thiazolidines | Reaction of aziridines with a sulfur source. | Not directly involved in the primary cyclization. |

| Pyrrolidines | Intramolecular cyclization of N-sulfonylated aminoalkenes. | N-protection and facilitation of cyclization. |

It is important to note that the data in the table above represents general methodologies for sulfonyl chlorides and does not reflect specific, documented research findings for this compound. The lack of concrete examples in the literature suggests that other, less sterically hindered sulfonylating agents are preferred for these transformations.

Role of Pentamethylbenzenesulfonyl Chloride in Pharmaceutical and Medicinal Chemistry Research

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural backbone of many drugs is assembled using versatile and reactive chemical building blocks. Pentamethylbenzenesulfonyl chloride serves as a key reactant in the synthesis of various intermediates that are later converted into potential active pharmaceutical ingredients (APIs).

Derivatization for Antibacterial and Antifungal Agents

The derivatization of molecules to enhance their biological activity is a cornerstone of medicinal chemistry. Sulfonyl chloride compounds are frequently used to introduce a sulfonyl group into a molecule, a modification that can impart or enhance antimicrobial properties. This strategy involves reacting the sulfonyl chloride with nucleophilic functional groups (like amines or hydroxyls) on a parent molecule to create a library of sulfonamide or sulfonate ester derivatives. These new derivatives are then screened for antibacterial and antifungal activity.

While the broader class of arylsulfonyl chlorides is well-documented in the synthesis of potent antibacterial and antifungal agents, specific examples detailing the use of this compound for this purpose are not extensively reported in publicly available research. The general principle, however, remains a valid approach in the quest for new antimicrobial drugs.

Exploration in the Synthesis of Other Therapeutically Relevant Compounds

A significant application of this compound is in the preparation of benzosultams. Benzosultams are a class of bicyclic sulfonamides that are considered "privileged skeletons" in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.govnih.gov These scaffolds are recognized for their metabolic stability and are often used as surrogates for less stable lactams in drug design. rsc.org

The synthesis of these important structures can involve the use of a benzenesulfonyl chloride derivative. The resulting benzosultams exhibit a broad spectrum of promising biological activities, including antibacterial, antidiabetic, and anticancer properties, and have been utilized as enzyme inhibitors and chiral auxiliaries in asymmetric synthesis. nih.govclockss.org The development of efficient methods for constructing the benzosultam core is thus a vital area of research for new drug discovery. nih.gov

Impact of Chlorine Chemistry in Drug Discovery and Development

The presence of a chlorine atom in a drug molecule can have a profound and often beneficial impact on its pharmacological profile. The substitution of a hydrogen atom with a chlorine atom can significantly enhance potency, modulate metabolic stability, and improve pharmacokinetic properties such as half-life and clearance. This phenomenon is sometimes referred to as the "magic chloro" effect.

The chlorine atom in this compound is the reactive site (as part of the sulfonyl chloride group, -SO₂Cl) that enables the derivatization and synthesis of the target compounds. The broader field of chlorine chemistry is crucial to the pharmaceutical industry; over a quarter of all FDA-approved drugs contain at least one chlorine atom. The strategic incorporation of chlorine can alter a molecule's electronic properties, lipophilicity, and binding interactions with its biological target, making it a fundamental tactic in the drug discovery and development cycle.

Applications in Peptide and Peptidomimetic Synthesis

Peptides are increasingly important as therapeutic agents. Their chemical synthesis, however, is a complex process that requires the precise use of protecting groups to prevent unwanted side reactions. This compound plays a key role in this area as a source for a specific arginine-protecting group.

Use as a Protecting Group for Guanidino Functionalities of Arginine

The amino acid arginine contains a strongly basic and nucleophilic guanidino group in its side chain. During peptide synthesis, this group must be masked with a temporary "protecting group" to prevent it from undergoing undesired acylation. rsc.org Arenesulfonyl-based groups are a major class of protecting groups used for this purpose.

Among these, the 2,3,4,5,6-pentamethylbenzenesulfonyl (Pme) group, derived from this compound, has been identified as a useful option. researchgate.netresearchgate.net The Pme group, along with related multi-substituted benzenesulfonyl groups like Mds (4-methoxy-2,6-dimethylbenzenesulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), was developed to offer varying degrees of stability and different cleavage conditions, allowing chemists to select the most appropriate group for a specific synthetic strategy. researchgate.netresearchgate.net

The selection of a protecting group is critical, as it must remain stable throughout the many steps of peptide chain assembly but be removable at the end of the synthesis without damaging the final peptide.

Table 1: Comparison of Selected Arenesulfonyl Protecting Groups for Arginine

| Protecting Group | Abbreviation | Key Structural Feature | Relative Acid Lability/Cleavage Condition |

|---|---|---|---|

| Tosyl | Tos | Single Methyl Group | Very Stable; Requires strong acid (e.g., HF) |

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Methoxy and Trimethyl Groups | Labile to TFA-thioanisole; More labile than Tos |

| 2,3,4,5,6-pentamethylbenzenesulfonyl | Pme | Pentamethyl Substitution | Resistant to TFA; Suitable for strategies requiring TFA-stable protection researchgate.netresearchgate.net |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fused Furan Ring | More labile than Pmc; Cleaved by standard TFA cocktails nih.govcapes.gov.br |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Fused Pyran Ring | More labile than Mtr; Cleaved by TFA nih.gov |

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically producing peptides. core.ac.ukpeptide.com The process involves building a peptide chain step-by-step while one end is anchored to an insoluble resin support. nih.gov A key strategy in modern SPPS is the "Fmoc/tBu" approach, where the temporary N-terminal protecting group (Fmoc) is removed with a base, while the permanent side-chain protecting groups are removed at the end with a strong acid, typically trifluoroacetic acid (TFA). peptide.com

Optimization of Protecting Group Strategy and Cleavage in Peptide Chemistry

In the intricate process of solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the selection and management of protecting groups for reactive amino acid side chains are paramount. For the amino acid arginine, which contains a highly basic guanidinium (B1211019) group, effective protection is crucial to prevent side reactions during peptide chain elongation. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, derived from this compound, was developed as an acid-labile protecting group for arginine's side chain. nih.gov

Research into optimizing this protecting group strategy has led to the development of alternative groups, most notably the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Pbf group is structurally similar to Pmc but has been shown to be more acid-labile, allowing for faster cleavage. More importantly, the use of the Pbf group significantly reduces the extent of tryptophan alkylation during deprotection, even in the absence of scavengers. For instance, one study reported that for a tryptophan-containing peptide, final deprotection yielded 46% of the desired product when Arg(Pmc) was used, compared to 69% with Arg(Pbf). nih.gov Consequently, Fmoc-Arg(Pbf)-OH is now generally preferred over Fmoc-Arg(Pmc)-OH for the synthesis of peptides containing both arginine and tryptophan. nih.gov For peptides with a high content of arginine residues, the faster cleavage of the Pbf group also offers a distinct advantage. nih.gov

The optimization of cleavage conditions is another critical aspect. Insufficiently long cleavage times can result in incomplete removal of the Pmc group, while the choice of scavengers in the cleavage cocktail is crucial for minimizing side reactions. nih.gov While standard cocktails like Reagent K (TFA/water/phenol (B47542)/thioanisole/EDT) have been used, simpler and less odorous mixtures like TFA/TIS/water are often sufficient, especially when more modern protecting groups like Pbf are employed. nih.gov

| Feature | Pmc (Pentamethylchroman-6-sulfonyl) | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) |

|---|---|---|

| Primary Use | Side-chain protection of Arginine in Fmoc-SPPS | Side-chain protection of Arginine in Fmoc-SPPS |

| Cleavage Conditions | Trifluoroacetic acid (TFA)-based cocktails nih.gov | Trifluoroacetic acid (TFA)-based cocktails |

| Cleavage Rate | Slower | Faster, more labile |

| Key Side Reaction | Alkylation of Tryptophan residues during cleavage nih.govnih.gov | Significantly reduced alkylation of Tryptophan nih.gov |

| General Preference | Less preferred, especially for Trp-containing peptides nih.gov | Often preferred due to faster cleavage and fewer side reactions nih.gov |

Structure-Activity Relationship (SAR) Studies of Pentamethylbenzenesulfonyl-Containing Pharmaceuticals

Structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The sulfonamide group (R-SO₂-NH-R') is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and diuretic agents. Consequently, the SAR of sulfonamide-containing molecules is extensively studied. nih.gov

While there is a wealth of data on the SAR of benzenesulfonamide (B165840) derivatives in general, specific and detailed research focusing on pharmaceuticals that contain the pentamethylbenzenesulfonyl moiety is not widely available in public literature. The insights in this area are therefore largely based on extrapolations from general principles of sulfonamide SAR.

In the case of the pentamethylbenzenesulfonyl group, the five methyl groups introduce several key features that would be expected to influence biological activity:

Steric Bulk: The presence of five methyl groups, particularly those ortho to the sulfonyl group, creates significant steric hindrance. This bulk can have a profound impact on how the molecule fits into a receptor's binding pocket. It could either enhance binding by promoting a specific, favorable conformation or diminish activity by preventing the molecule from accessing the binding site.

Lipophilicity: The addition of five methyl groups substantially increases the lipophilicity (hydrophobicity) of the phenyl ring. This would enhance hydrophobic interactions with nonpolar regions of a protein target. Increased lipophilicity can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, for example by increasing its ability to cross cell membranes but potentially also increasing its binding to plasma proteins or leading to faster metabolic breakdown.

Electronic Effects: Methyl groups are weakly electron-donating. The cumulative effect of five such groups would increase the electron density of the benzene (B151609) ring. This could modulate the electronic character of the sulfonyl group and influence its hydrogen bonding capabilities or other electronic interactions with the target.

Metabolic Stability: The methyl groups could block positions on the benzene ring that might otherwise be susceptible to metabolic hydroxylation by cytochrome P450 enzymes. This could potentially increase the metabolic stability and prolong the half-life of a drug molecule.

These potential effects are summarized in the table below. It is important to reiterate that these are theoretical considerations based on general medicinal chemistry principles. Detailed SAR studies, involving the systematic synthesis and biological evaluation of analogues, would be required to validate these hypotheses for any specific class of pentamethylbenzenesulfonyl-containing pharmaceuticals.

| Structural Feature | Potential Influence on Biological Activity | Rationale |

|---|---|---|

| Five Methyl Groups (Steric Hindrance) | Can enhance or decrease binding affinity. | Influences the fit and orientation within the target's binding site. |

| Increased Lipophilicity | May increase hydrophobic interactions with the target; affects ADME properties. | Methyl groups are hydrophobic. |

| Electron-Donating Effect | Modulates the electronic character of the sulfonyl group and its interactions. | Methyl groups are electron-donating, increasing the ring's electron density. |

| Metabolic Blocking | Potentially increases metabolic stability and biological half-life. | Methyl groups can prevent enzymatic hydroxylation of the aromatic ring. |

Advanced Materials Science Applications of Pentamethylbenzenesulfonyl Chloride

Design and Synthesis of Functional Materials:

The robust and sterically demanding nature of the pentamethylbenzenesulfonyl moiety makes it a compelling building block for the synthesis of functional materials. The electronic and steric properties of this group can be harnessed to tailor the characteristics of new materials at the molecular level.

Materials with Tailored Electronic Properties

The pentamethylbenzenesulfonyl group can influence the electronic environment of a molecule. While not inherently conductive, its derivatives can be incorporated into larger systems, such as conductive polymers or molecular crystals, to modulate their electronic behavior. The electron-withdrawing nature of the sulfonyl group, combined with the electron-donating effects of the five methyl groups on the benzene (B151609) ring, creates a complex electronic profile.

| Potential Derivative Type | Potential Influence on Electronic Properties |

| Pentamethylbenzenesulfonamide Polymers | Modulation of inter-chain interactions and charge transport pathways. |

| Copolymers with Conductive Monomers | Tuning of solubility, processability, and solid-state morphology. |

| Molecular Crystals | Influencing crystal packing and intermolecular electronic coupling. |

Materials with Tailored Photonic Properties

Materials with specific photonic properties, such as fluorescence or phosphorescence, often rely on the precise control of molecular structure to manage excited states. Derivatives of pentamethylbenzenesulfonyl chloride can be designed to act as components in photoluminescent materials. For example, a pentamethylbenzenesulfonamide could be linked to a fluorophore. The bulky pentamethylphenyl group could serve to encapsulate the fluorescent core, protecting it from quenching by neighboring molecules in the solid state. This steric shielding can lead to enhanced emission quantum yields.

Furthermore, the introduction of the heavy sulfur atom in the sulfonyl group could potentially promote intersystem crossing, a key process in the generation of phosphorescence. By designing molecules where the pentamethylbenzenesulfonyl group is in close proximity to a chromophore, it might be possible to enhance spin-orbit coupling and encourage the population of triplet excited states, leading to phosphorescent materials. Research into sulfonamide-containing naphthalimides has shown that such derivatives can exhibit fluorescent properties and be taken up by cells, suggesting potential for bio-imaging applications. mdpi.com

| Potential Application Area | Role of Pentamethylbenzenesulfonyl Group |

| Solid-State Emitters | Steric hindrance to prevent aggregation-caused quenching. |

| Phosphorescent Materials | Potential for enhanced intersystem crossing due to the sulfur atom. |

| Fluorescent Probes | Serving as a bulky, solubilizing, and potentially targeting moiety. |

Supramolecular Chemistry and Self-Assembly Processes:

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct structural features of this compound derivatives make them intriguing candidates for the construction of novel supramolecular architectures.

Incorporation into Supramolecular Architectures

Derivatives of PMSC, particularly pentamethylbenzenesulfonamides, can be designed to act as building blocks in supramolecular assemblies. The sulfonamide group is a well-known participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This directional and specific interaction can be programmed to guide the self-assembly of molecules into predictable patterns, such as chains, sheets, or more complex three-dimensional networks. researchgate.net

The bulky pentamethylphenyl group would play a crucial role in these assemblies, dictating the spatial arrangement of the molecules. It can be envisioned that the interplay between the directional hydrogen bonds of the sulfonamide and the steric demands of the pentamethylphenyl group could lead to the formation of porous structures or materials with specific host-guest capabilities. The assembly of benzimidazole (B57391) derivatives into complex structures through non-covalent interactions highlights the potential for similar systems based on PMSC. researchgate.net

Exploration of Non-Covalent Interactions in Material Design

The design of modern materials heavily relies on a deep understanding and control of non-covalent interactions. researchgate.netrsc.org Beyond the strong hydrogen bonding of the sulfonamide group, derivatives of this compound can participate in a range of weaker, yet significant, non-covalent interactions. These include C-H···π interactions, where the methyl hydrogens can interact with the π-systems of other aromatic rings, and van der Waals forces, which would be substantial due to the large surface area of the pentamethylphenyl group.

In the crystalline state, these interactions would collectively determine the packing of the molecules, influencing properties such as density, stability, and even mechanical characteristics. researchgate.net The study of how these varied and often competing non-covalent forces direct the assembly of pentamethylbenzenesulfonyl derivatives can provide valuable insights into the rational design of new materials with desired topologies and functions. The principles of harnessing dynamic non-covalent bonds to create robust and selective materials are well-established in other polymer systems. rsc.org

Polymer Chemistry Applications of this compound Derivatives

The reactivity of the sulfonyl chloride group allows for the straightforward incorporation of the pentamethylbenzenesulfonyl moiety into a variety of polymer structures. This can be achieved either by reacting PMSC with a pre-formed polymer containing suitable functional groups or by creating a monomer from PMSC that is then polymerized.

For example, a di-functional monomer could be synthesized from PMSC and subsequently used in step-growth polymerization to create polyesters or polyamides. The resulting polymers would feature the bulky pentamethylbenzenesulfonyl group as a pendant side chain. This group would significantly impact the polymer's properties. The steric bulk would likely increase the glass transition temperature (Tg) of the polymer, making it more rigid and potentially improving its thermal stability. Furthermore, the bulky groups would disrupt chain packing, likely leading to amorphous materials with good solubility in common organic solvents.

The introduction of the pentamethylbenzenesulfonyl group could also be used to modify the surface properties of materials. For instance, grafting polymers containing this group onto a surface could alter its hydrophobicity and adhesive characteristics. While the direct application of PMSC in conductive polymers is not widely documented, the principles of using functionalized acids to process polymers like polyaniline are known. google.com

| Polymer Type | Potential Effect of Pentamethylbenzenesulfonyl Group |

| Polyesters/Polyamides | Increased rigidity, higher glass transition temperature, enhanced solubility. |

| Poly(meth)acrylates | Modification of thermal and mechanical properties. |

| Surface-Grafted Polymers | Alteration of surface energy and hydrophobicity. |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for the definitive structural confirmation of Pentamethylbenzenesulfonyl chloride.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to be relatively simple due to the molecule's symmetry. The five methyl groups (CH₃) attached to the benzene (B151609) ring, while chemically distinct, would likely produce signals in the aromatic methyl region, typically between 2.1 and 2.4 ppm. chemicalbook.comoregonstate.edu The integration of these signals would correspond to 15 protons. The exact chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electronic effects of the other methyl groups on the ring. ucl.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms. youtube.comdocbrown.info For this compound, distinct signals are expected for the methyl carbons and the aromatic ring carbons. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent shows several peaks corresponding to the various carbon atoms within the molecule. hmdb.ca The carbon atom attached to the sulfonyl chloride group is significantly deshielded and appears at a lower field (higher ppm value) compared to the other aromatic carbons. The carbons bearing the methyl groups and the methyl carbons themselves appear at characteristic chemical shifts, confirming the pentamethyl-substituted pattern. hmdb.cachemicalbook.com Quaternary carbons, those without any attached protons, typically show weaker signals. youtube.com

Table 1: Experimental ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Carbon Type |

|---|---|

| 143.5 | Aromatic C-SO₂Cl |

| 139.1 | Aromatic C-CH₃ |

| 134.4 | Aromatic C-CH₃ |

| 133.1 | Aromatic C-CH₃ |

| 20.9 | Methyl (-CH₃) |

| 17.0 | Methyl (-CH₃) |

Data sourced from the Human Metabolome Database (HMDB0031206) for a spectrum run in CDCl₃. hmdb.ca

Advanced 2D NMR Techniques for Connectivity and Conformation

To overcome the limitations of 1D NMR, especially in complex molecules where signals may overlap, two-dimensional (2D) NMR experiments are employed. libretexts.orgwikipedia.org These techniques plot a spectrum on two frequency axes, revealing correlations between nuclei and providing unambiguous evidence of molecular connectivity. youtube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. wikipedia.orgnumberanalytics.com In this compound, COSY would primarily confirm the absence of coupling between the distinct methyl groups, as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D experiment that correlates proton signals with their directly attached carbon atoms. wikipedia.org For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of each methyl group to its corresponding carbon signal in the ¹³C spectrum, allowing for definitive assignment of the methyl groups. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are bonded. numberanalytics.com For a relatively rigid molecule like this compound, NOESY can provide information about the through-space proximity of the methyl groups, helping to confirm the conformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a molecule's elemental formula. mdpi.com For this compound (C₁₁H₁₅ClO₂S), HRMS can distinguish its precise mass from other molecules that may have the same nominal mass but a different elemental composition. Furthermore, the presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, providing further confirmation of the compound's identity. acdlabs.com

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₅³⁵ClO₂S | M | 246.0481 |

| C₁₁H₁₅³⁷ClO₂S | M+2 | 248.0452 |

Calculated monoisotopic masses.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.govnih.govlibretexts.org This makes it particularly suitable for analyzing molecules that might be thermally unstable. When analyzing this compound by ESI-MS, the technique is expected to generate the molecular ion, often as an adduct. nih.gov For example, in positive ion mode, one might observe the protonated molecule [M+H]⁺ or adducts with alkali metals like sodium, [M+Na]⁺. In negative ion mode, adducts with anions like chloride, [M+Cl]⁻, could be formed. elsevierpure.comresearchgate.net The detection of these ions provides a direct measurement of the molecular weight, corroborating the structural information obtained from NMR. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecules but are based on different physical principles, making them complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The IR spectrum of this compound is dominated by strong absorption bands characteristic of the sulfonyl chloride (-SO₂Cl) group. acdlabs.commsu.edu Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com A band corresponding to the S-Cl stretch is also expected at a lower frequency, typically around 375 cm⁻¹. cdnsciencepub.com Additional bands corresponding to C-H stretching of the methyl groups (around 2850-3000 cm⁻¹) and aromatic C=C stretching would also be present. msu.edunih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups. For this compound, the symmetric S=O stretch and the vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. mdpi.com The S-Cl stretching mode has also been identified in the Raman spectra of sulfonyl chlorides. cdnsciencepub.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Asymmetric Stretch | S=O | 1370 - 1410 (Strong) acdlabs.commsu.edu | Present |

| Symmetric Stretch | S=O | 1166 - 1204 (Strong) acdlabs.commsu.edu | Strong |

| Stretch | S-Cl | ~375 cdnsciencepub.com | Strong cdnsciencepub.com |

| Stretch | Aromatic C=C | ~1450 - 1600 (Variable) | Present |

| Stretch | C-H (methyl) | ~2850 - 3000 (Medium) | Present |

Vibrational Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the evaluation of purity of this compound. By analyzing the vibrational modes of the molecule, characteristic spectral fingerprints can be obtained.

In the study of analogous compounds, such as 2,4,6-trimethylbenzene sulphonyl chloride, IR and Raman spectroscopy have been effectively utilized to identify key vibrational frequencies. nih.gov For this compound, the sulfonyl chloride (-SO₂Cl) group would exhibit characteristic stretching vibrations. Typically, the asymmetric and symmetric stretching modes of the S=O bond are expected to appear in the regions of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. The S-Cl stretching vibration is generally observed at lower frequencies.

The pentamethylbenzene (B147382) ring also gives rise to a series of characteristic bands. These include C-H stretching vibrations of the methyl groups, typically found just below 3000 cm⁻¹, and aromatic C-C stretching vibrations within the ring, usually in the 1400-1600 cm⁻¹ region. nih.gov The presence and precise position of these bands can confirm the integrity of the pentamethylbenzene moiety.

Purity assessment can be performed by comparing the experimental spectrum of a sample to that of a known pure standard. The presence of unexpected peaks may indicate the presence of impurities, such as starting materials, by-products, or degradation products. For instance, the absence of a broad O-H stretching band around 3400 cm⁻¹ would indicate the absence of water contamination. ualberta.ca

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1300 - 1400 |

| Symmetric S=O Stretch | 1100 - 1200 | |

| S-Cl Stretch | Lower frequency region | |

| Pentamethylbenzene Ring | Methyl C-H Stretch | < 3000 |

| Aromatic C-C Stretch | 1400 - 1600 |

This table presents expected vibrational frequencies for this compound based on data from analogous compounds.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for elucidating the three-dimensional atomic arrangement of this compound in its solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is used to identify the crystalline phases present in a sample and can be used to assess its purity. The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). sporian.comresearchgate.net For this compound, a PXRD pattern could be used to confirm its crystalline nature and to check for the presence of other crystalline impurities. researchgate.netresearchgate.net Each crystalline solid has a unique PXRD pattern, and therefore, this technique is instrumental in quality control and material identification. nist.govarxiv.org

| Parameter | Information Obtained from Single-Crystal XRD |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | (x, y, z) for each atom |

| Bond Lengths & Angles | Precise intramolecular geometry |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, etc. |

This table outlines the type of structural information that can be obtained from a single-crystal X-ray diffraction analysis of a crystalline compound like this compound.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.

For sulfonyl chlorides, derivatization may sometimes be employed to enhance volatility or improve chromatographic behavior. However, direct analysis is often possible. GC-MS is highly sensitive and can be used to detect and identify trace impurities in a sample of this compound, providing a detailed assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the investigation of systems containing unpaired electrons. rsc.org Its application is crucial in elucidating reaction mechanisms that proceed through radical intermediates. In the context of this compound, EPR spectroscopy serves as an indispensable tool for detecting and characterizing transient paramagnetic species, thereby providing deep insights into the pathways of its chemical transformations. Reactions involving sulfonyl chlorides can proceed through homolytic cleavage of the S-Cl or C-S bonds, particularly under thermal or photochemical conditions, leading to the formation of sulfonyl and aryl radicals, respectively. The direct detection and structural characterization of these fleeting intermediates are often only possible through EPR spectroscopy.

Mechanistic studies of reactions involving this compound can be significantly enhanced by EPR by identifying the specific radical species generated. For instance, in reactions initiated by light or a radical initiator, the formation of a pentamethylbenzenesulfonyl radical (C₆(CH₃)₅SO₂•) or a pentamethylphenyl radical (C₆(CH₃)₅•) can be postulated. EPR spectroscopy can confirm the presence of these radicals and provide information about their electronic structure and environment.

A common technique employed in conjunction with EPR for studying reactive, short-lived radicals is spin trapping. This method involves the use of a diamagnetic "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct. This adduct can then be readily detected and characterized by EPR. The hyperfine coupling constants of the resulting spin adduct provide information that can be used to identify the original trapped radical. For reactions involving this compound, spin traps like N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) could be utilized to capture any sulfonyl or aryl radicals formed.